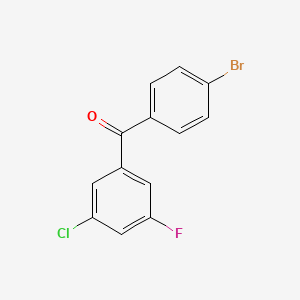

4-Bromo-3'-chloro-5'-fluorobenzophenone

Description

4-Bromo-3'-chloro-5'-fluorobenzophenone is a halogenated benzophenone derivative featuring a bromine atom at the 4-position of one aromatic ring, and chlorine and fluorine substituents at the 3' and 5' positions, respectively, of the second ring. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and materials science due to its unique electronic and steric properties imparted by the halogen substituents.

Properties

IUPAC Name |

(4-bromophenyl)-(3-chloro-5-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClFO/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOWRYPGVHKBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373607 | |

| Record name | 4-Bromo-3'-chloro-5'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-12-5 | |

| Record name | (4-Bromophenyl)(3-chloro-5-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3'-chloro-5'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-chloro-5’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzoyl chloride and 3-chloro-5-fluorobenzene as starting materials in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3’-chloro-5’-fluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene rings can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The carbonyl group in the benzophenone moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic or acidic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce corresponding alcohols or carboxylic acids .

Scientific Research Applications

4-Bromo-3’-chloro-5’-fluorobenzophenone has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-chloro-5’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and carbonyl group play crucial roles in its reactivity and interactions with biological molecules. For instance, the carbonyl group can form hydrogen bonds with proteins, affecting their structure and function.

Comparison with Similar Compounds

Structural Analogs in Halogenated Benzophenones

Key structural analogs include bromo-, chloro-, and fluoro-substituted benzophenones, which differ in halogen type, position, and combination. Below is a comparative analysis:

Table 1: Comparison of Halogenated Benzophenones

Key Observations :

The 3'-chloro-5'-fluoro combination introduces steric hindrance and polarizability, distinguishing it from simpler mono-halogenated derivatives like 4-bromo-4'-fluorobenzophenone (CAS 2069-41-2).

Physicochemical Properties: Molecular Weight: The target compound (MW ~312.5 g/mol) is heavier than 4-bromo-3'-fluorobenzophenone (MW ~293.1 g/mol) due to the additional chlorine atom. Solubility: Chlorine’s higher atomic radius and polarizability may reduce solubility in polar solvents compared to fluoro-only analogs.

Synthetic Utility :

- The compound’s halogen diversity makes it a versatile building block. For example, in , a related bromo-difluoro-phenyl derivative was used to synthesize a pyrrolo-pyridazine carboxamide, highlighting its role in heterocyclic chemistry.

Comparison with Multi-Halogenated Derivatives

Compounds like 3,4-Dichloro-3',4',5'-trifluorobenzophenone () exhibit increased halogen density, leading to:

- Higher Melting Points : Additional halogens enhance intermolecular forces (e.g., halogen bonding).

- Reduced Reactivity : Steric bulk may slow down reactions at the ketone group compared to the target compound.

Biological Activity

4-Bromo-3'-chloro-5'-fluorobenzophenone is a halogenated benzophenone derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the compound's biological activities, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzophenone core with bromine, chlorine, and fluorine substituents, which influence its chemical reactivity and biological interactions. The presence of these halogens enhances lipophilicity, potentially affecting absorption and distribution in biological systems.

The biological activity of 4-Bromo-3'-chloro-5'-fluorobenzophenone is primarily attributed to its ability to interact with specific molecular targets. The halogen substituents may enhance binding affinity to enzymes or receptors, allowing the compound to act as an inhibitor or modulator of enzymatic activity. This interaction can affect various biochemical pathways, making it a candidate for drug development and therapeutic applications.

1. Antimicrobial Activity

Research indicates that halogenated benzophenones exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds range from 40 to 50 µg/mL against tested organisms .

2. Anticancer Potential

Benzophenone derivatives have been investigated for their anticancer activities. Preliminary studies suggest that 4-Bromo-3'-chloro-5'-fluorobenzophenone may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 7 to 20 µM against various cancer types .

3. Enzyme Inhibition

The compound may serve as an enzyme inhibitor, which is crucial in biochemical studies. Its halogen substituents can enhance reactivity towards specific enzymes involved in metabolic processes. For instance, enzyme inhibition studies have indicated that related benzophenone derivatives can effectively modulate enzymatic activities linked to cancer progression.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.